molecular formula C9H8FNO3 B6332891 6-Fluoro-4H-benzo[1,3]dioxine-8-carboxylic acid amide CAS No. 1378467-19-6

6-Fluoro-4H-benzo[1,3]dioxine-8-carboxylic acid amide

Cat. No. B6332891
CAS RN: 1378467-19-6
M. Wt: 197.16 g/mol
InChI Key: SSTHTWJYKCEQQW-UHFFFAOYSA-N
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Description

6-Fluoro-4H-benzo[1,3]dioxine-8-carboxylic acid is a chemical compound with the molecular formula C9H7FO4 . It has a molecular weight of 198.15 . The compound is a beige solid at room temperature .


Molecular Structure Analysis

The InChI code for 6-Fluoro-4H-benzo[1,3]dioxine-8-carboxylic acid is 1S/C9H7FO4/c10-6-1-5-3-13-4-14-8(5)7(2-6)9(11)12/h1-2H,3-4H2,(H,11,12) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

6-Fluoro-4H-benzo[1,3]dioxine-8-carboxylic acid is a beige solid at room temperature . It has a molecular weight of 198.15 .

Safety and Hazards

6-Fluoro-4H-benzo[1,3]dioxine-8-carboxylic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

6-fluoro-4H-1,3-benzodioxine-8-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO3/c10-6-1-5-3-13-4-14-8(5)7(2-6)9(11)12/h1-2H,3-4H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTHTWJYKCEQQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)F)C(=O)N)OCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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